BAY-1436032 -

BAY-1436032

Catalog Number: EVT-260973
CAS Number:
Molecular Formula: C26H30F3N3O3
Molecular Weight: 489.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY-1436032 is a small molecule inhibitor developed by Bayer Pharma AG. [, ] It specifically targets mutant forms of the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly those with the R132X mutation. [] These mutations are frequently observed in various cancers, including glioma, chondrosarcoma, intrahepatic cholangiocarcinoma (ICC), and acute myeloid leukemia (AML). []

Molecular Structure Analysis

While a detailed molecular structure analysis is not explicitly provided in the papers, one study mentions a crystal structure of human IDH1 mutant (R132H) in complex with NADP+ and an inhibitor related to BAY-1436032. [] This suggests the presence of a binding site on the mutant IDH1 enzyme that accommodates BAY-1436032.

Chemical Reactions Analysis
  • Induction of Differentiation: BAY-1436032 promotes the differentiation and maturation of mutant IDH1 tumor cells. []
  • Inhibition of Leukemia Stem Cell Self-Renewal: The compound reduces the frequency of leukemia stem cells, impacting their self-renewal capacity. []
  • Cell Cycle Modulation: Studies indicate that BAY-1436032 affects cell cycle progression, potentially by influencing E2F transcription factors and promoter methylation. []
  • Epigenetic Modulation: The compound can alter histone trimethylation levels, impacting gene expression. []
  • Impact on Immune Response: Research suggests that BAY-1436032 can modulate the expression of innate immune players in glioma cells with IDH1 mutations. []

In Vitro Studies:

  • Evaluation of Inhibitory Potency: BAY-1436032 demonstrates high potency in inhibiting various IDH1-R132X mutations in primary human AML cells and other cell lines. [, , , ]
  • Assessment of Combination Therapies: Researchers have investigated the synergistic effects of BAY-1436032 with other agents, including azacitidine, chemotherapy regimens, PHD inhibitors, and BRD4 inhibitors, in vitro. [, , , ]
  • Mechanistic Studies: In vitro models have been used to explore the impact of BAY-1436032 on cell cycle progression, differentiation markers, epigenetic modifications, and gene expression profiles. [, , ]

In Vivo Studies:

  • Preclinical Efficacy in Xenograft Models: BAY-1436032 exhibits significant anti-leukemic activity in patient-derived xenograft (PDX) models of AML, glioma, ICC, and melanoma. [, , , , ]
  • Assessment of Pharmacokinetic Properties: Studies in mouse models have provided insights into the distribution, metabolism, and excretion of BAY-1436032. []
  • Biomarker Analysis: Researchers have used in vivo models to monitor 2-HG levels as a pharmacodynamic biomarker of BAY-1436032 activity. [, ]
  • Combination Therapy Evaluation: In vivo studies have assessed the efficacy of combining BAY-1436032 with other therapies, such as chemotherapy, in PDX models. [, ]

Clinical Trials:

  • Phase I Clinical Trial in Solid Tumors: A first-in-human, phase I clinical trial (NCT02746081) investigated the safety, pharmacokinetics, and preliminary antitumor activity of BAY-1436032 in patients with IDH1-mutant solid tumors. [, ]
  • Phase I Clinical Trial in AML: A phase I study explored the safety and efficacy of BAY-1436032 in patients with IDH1-mutant AML. []

Non-Invasive Imaging:

  • Magnetic Resonance Spectroscopy (MRS): Researchers are exploring the use of 1H/19F-MRS for the non-invasive monitoring of BAY-1436032 brain penetration and its effect on 2-HG levels in glioma models. [, , ]
  • Hyperpolarized 13C MRS: This technique is being investigated for its potential to assess the metabolic flux of αKG to 2-HG and glutamate in response to BAY-1436032 treatment. [, , ]

R-2-hydroxyglutarate (R-2HG)

Compound Description: R-2-hydroxyglutarate (R-2HG) is an oncometabolite produced by mutant isocitrate dehydrogenase 1 (mIDH1) from α-ketoglutarate (αKG). R-2HG is known to induce histone and DNA hypermethylation by inhibiting epigenetic regulators, ultimately leading to a block in cell differentiation and promoting tumorigenesis [, ].

Relevance: R-2HG is the primary metabolite produced by the target compound BAY-1436032's target, mIDH1. BAY-1436032 inhibits the production of R-2HG by mIDH1 [, , , ].

α-ketoglutarate (αKG)

Compound Description: α-ketoglutarate (αKG) is a metabolite in the tricarboxylic acid (TCA) cycle and is the substrate for both wild-type IDH1 and mutant IDH1. In the case of wild-type IDH1, αKG is converted to isocitrate [].

Relevance: α-ketoglutarate is the substrate for both the wild-type and mutant forms of IDH1, the latter of which is the target of BAY-1436032. Hyperpolarized ¹³C magnetic resonance spectroscopy studies have demonstrated that BAY-1436032 treatment leads to a decrease in R-2HG production from αKG and an increase in glutamate production from αKG [].

Glutamate

Compound Description: Glutamate is an amino acid and neurotransmitter that plays a vital role in cellular metabolism. In the context of IDH1 mutant gliomas, an increase in glutamate levels has been observed in response to treatment with mutant IDH1 inhibitors, including BAY-1436032 [, , , ]. This increase in glutamate is thought to be a consequence of the reduced conversion of αKG to 2-HG, allowing for the normal metabolic pathway leading to glutamate production to proceed uninhibited [].

Relevance: Glutamate serves as a marker of target engagement and therapeutic response to BAY-1436032 treatment. Increases in glutamate levels, as detected by ¹H MRS, have been observed both in vitro and in vivo following BAY-1436032 administration, indicating the drug's inhibitory effect on mIDH1 [, , , ].

Phosphocholine (PCh)

Compound Description: Phosphocholine (PCh) is a precursor molecule involved in the biosynthesis of phosphatidylcholine, a major phospholipid component of cell membranes. Elevated levels of PCh are often observed in cancer cells, reflecting increased cell membrane synthesis and turnover associated with rapid proliferation [, ].

Relevance: Increased levels of phosphocholine have been observed in response to BAY-1436032 treatment in mutant IDH1 glioma models. This observation suggests that BAY-1436032 may influence cellular processes related to membrane biosynthesis and turnover, potentially contributing to its therapeutic effects [, ].

N-acetylaspartate (NAA)

Compound Description: N-acetylaspartate (NAA) is an amino acid derivative found predominantly in the nervous system. It is considered a marker of neuronal health and integrity, with decreased levels often observed in various neurological disorders [].

Relevance: Transient increases in N-acetylaspartate (NAA) levels have been observed in response to BAY-1436032 treatment in preclinical models of IDH1 mutant glioma []. This finding suggests a potential neuroprotective effect of BAY-1436032, which could be relevant for its clinical application in glioma patients.

Azacitidine

Compound Description: Azacitidine is a hypomethylating agent used in the treatment of myelodysplastic syndromes and acute myeloid leukemia (AML) [, ]. It acts by incorporating into DNA and inhibiting DNA methyltransferase, leading to decreased DNA methylation and promoting tumor suppressor gene expression [, ].

Relevance: Studies have shown synergistic anti-leukemic activity when BAY-1436032 is combined with azacitidine in preclinical models of IDH1-mutated AML [, ]. This synergistic effect is attributed to the combined inhibition of cell cycle progression through dysregulation of EGR, GFI1, and NFkB signaling pathways [].

Molidustat

Compound Description: Molidustat is a prolyl-hydroxylase (PHD) inhibitor that stabilizes hypoxia-inducible factor (HIF) []. It has shown promising results in treating anemia associated with chronic kidney disease [].

Relevance: Preclinical studies have explored the combination of BAY-1436032 and molidustat for the treatment of IDH1-mutated AML. While both agents showed some individual activity, their combination resulted in significantly delayed leukemia engraftment and prolonged survival in a mouse model, suggesting a potential synergistic effect [].

JQ1

Compound Description: JQ1 is a bromodomain and extra-terminal motif (BET) inhibitor that disrupts the interaction between BET proteins and acetylated histones, impacting gene expression and cellular processes involved in cancer development [].

Relevance: In the context of IDH1-mutated AML, JQ1 has been investigated in combination with BAY-1436032. While JQ1 monotherapy displayed some anti-leukemic activity, its combination with BAY-1436032 did not significantly improve outcomes compared to BAY-1436032 alone in a preclinical study [].

Properties

Product Name

BAY-1436032

IUPAC Name

3-[2-[4-(trifluoromethoxy)anilino]-1-[(1R,5R)-3,3,5-trimethylcyclohexyl]benzimidazol-5-yl]propanoic acid

Molecular Formula

C26H30F3N3O3

Molecular Weight

489.5 g/mol

InChI

InChI=1S/C26H30F3N3O3/c1-16-12-19(15-25(2,3)14-16)32-22-10-4-17(5-11-23(33)34)13-21(22)31-24(32)30-18-6-8-20(9-7-18)35-26(27,28)29/h4,6-10,13,16,19H,5,11-12,14-15H2,1-3H3,(H,30,31)(H,33,34)/t16-,19+/m0/s1

InChI Key

RNMAUIMMNAHKQR-QFBILLFUSA-N

SMILES

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

BAY-1436032; BAY 1436032; BAY1436032.

Canonical SMILES

CC1CC(CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)N2C3=C(C=C(C=C3)CCC(=O)O)N=C2NC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.